N-(1,1-ジオキシドテトラヒドロチオフェン-3-イル)-4-ニトロベンゾアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

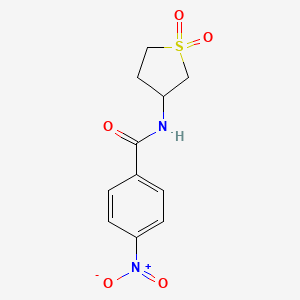

N-(1,1-dioxothiolan-3-yl)-4-nitrobenzamide is a useful research compound. Its molecular formula is C11H12N2O5S and its molecular weight is 284.29. The purity is usually 95%.

BenchChem offers high-quality N-(1,1-dioxothiolan-3-yl)-4-nitrobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,1-dioxothiolan-3-yl)-4-nitrobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

GIRKチャネル活性化剤

この化合物は、Gタンパク質共役型内向き整流性カリウム(GIRK)チャネル活性化剤として、一連のN-(1-(1,1-ジオキシドテトラヒドロチオフェン-3-イル)-3-メチル-1H-ピラゾール-5-イル)アセトアミドエーテルの発見と特性評価に使用されてきました 。これは、さまざまな神経疾患の治療に潜在的な用途があります。

抗真菌剤

この化合物は、抗真菌剤として有望な結果を示しました。 特に、黒カビの一種であるリゾプスオリザエに対して効果があることがわかっています 。これは、真菌感染症の治療に特に役立つ可能性があります。

抗菌剤

抗真菌作用に加えて、この化合物は抗菌作用も有することがわかっています 。これは、細菌感染症との闘いにおいて貴重なツールになる可能性があります。

殺虫剤と抗酸化剤

カリウム(1,1-ジオキソチオラン-3-イル)-ジチオカルバメートなどのヘテロ環式ジチオカルバメート(DTC)の金属塩は、殺虫剤や抗酸化剤などの用途で潜在的な関心を集めています 。そのため、この化合物は農業や食品保存に潜在的な用途があります。

創薬

この化合物は、特に神経変性疾患や癌の治療薬の開発において、医学研究に潜在的な用途があります.

合成最適化

この化合物は、ジチオカルバメートの合成を最適化する目的とした研究で使用されてきました 。これは、幅広い化学物質の生産に影響を与える可能性があります。

作用機序

Target of Action

The primary target of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-nitrobenzamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .

Mode of Action

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-nitrobenzamide acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in cell excitability .

Biochemical Pathways

The activation of GIRK channels by N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-nitrobenzamide affects the GPCR signaling pathways . The downstream effects of this activation include modulation of cell excitability, which can influence various physiological processes .

Pharmacokinetics

The pharmacokinetic properties of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-nitrobenzamide, including its absorption, distribution, metabolism, and excretion (ADME), have been evaluated in tier 1 DMPK assays . The compound has been found to display nanomolar potency as a GIRK1/2 activator with improved metabolic stability .

Result of Action

The activation of GIRK channels by N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-nitrobenzamide results in changes in cell excitability . This can have various molecular and cellular effects, depending on the specific physiological context .

生物活性

N-(1,1-dioxothiolan-3-yl)-4-nitrobenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the research findings related to its biological activity, including mechanisms of action, therapeutic applications, and safety profiles.

Antidiabetic Activity

Research has shown that derivatives of nitrobenzamide compounds, including those similar to N-(1,1-dioxothiolan-3-yl)-4-nitrobenzamide, exhibit significant antidiabetic properties. A study demonstrated that certain nitrobenzamide derivatives inhibited α-glucosidase and α-amylase enzymes, which are crucial in carbohydrate metabolism. The most active compound in the series displayed effective binding interactions with these enzymes, suggesting a potential therapeutic role in managing diabetes .

Antitumor Activity

The antitumor potential of benzamide derivatives has been explored extensively. Compounds similar to N-(1,1-dioxothiolan-3-yl)-4-nitrobenzamide have shown promise as inhibitors of histone deacetylases (HDACs), which play a crucial role in cancer progression. In vitro studies indicated that several nitrobenzamide derivatives exhibited cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism involves the induction of apoptosis and cell cycle arrest .

The biological activity of N-(1,1-dioxothiolan-3-yl)-4-nitrobenzamide can be attributed to several mechanisms:

- Enzyme Inhibition : The compound inhibits key enzymes involved in glucose metabolism and cell proliferation.

- HDAC Inhibition : By inhibiting HDACs, it alters gene expression patterns associated with tumor growth.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that nitro groups can lead to increased ROS production, contributing to cell death in cancer cells.

Case Study 1: Antidiabetic Effects

In a controlled study, a series of N-(alkyl/aryl)-4-nitrobenzamide derivatives were synthesized and tested for their ability to inhibit α-glucosidase. Compound 5o was identified as the most potent inhibitor with an IC50 value significantly lower than the control drug acarbose. Molecular docking studies revealed that the compound formed hydrogen bonds with active site residues of the enzyme .

Case Study 2: Anticancer Activity

A recent investigation into various benzamide derivatives revealed that compounds similar to N-(1,1-dioxothiolan-3-yl)-4-nitrobenzamide exhibited promising anticancer activity. The study utilized the MTT assay across multiple cancer cell lines and found that certain derivatives had comparable efficacy to known HDAC inhibitors like Entinostat .

特性

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O5S/c14-11(12-9-5-6-19(17,18)7-9)8-1-3-10(4-2-8)13(15)16/h1-4,9H,5-7H2,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQCGCRFQAPOVEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。